N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)propanamide
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Overview
Description
N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chloropyridine ring and a difluorophenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)propanamide typically involves the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 5-chloropyridine, is subjected to a halogenation reaction to introduce the chlorine atom at the desired position on the pyridine ring.
Formation of the Difluorophenoxy Intermediate: 2,4-difluorophenol is reacted with an appropriate alkylating agent to form the difluorophenoxy group.
Coupling Reaction: The chloropyridine intermediate is then coupled with the difluorophenoxy intermediate using a suitable coupling reagent, such as a carbodiimide, to form the final propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield pyridine N-oxides or other oxidized derivatives.
Reduction: May yield amines or alcohols.
Substitution: May yield substituted pyridine derivatives.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)propanamide can be compared with other similar compounds, such as:
N-(5-chloropyridin-2-yl)-2-(2,4-dichlorophenoxy)propanamide: Differing by the presence of chlorine atoms instead of fluorine atoms on the phenoxy group.
N-(5-chloropyridin-2-yl)-2-(2,4-dimethoxyphenoxy)propanamide: Differing by the presence of methoxy groups instead of fluorine atoms on the phenoxy group.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O2/c1-8(21-12-4-3-10(16)6-11(12)17)14(20)19-13-5-2-9(15)7-18-13/h2-8H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLHSPDPEISTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)OC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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